4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with substituted phenyl groups and a dihydroisoquinolin-1-one scaffold. The dihydroisoquinolinone core may influence pharmacokinetic properties, such as metabolic stability and solubility .
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-4-34-23-13-12-17(14-24(23)33-3)25-28-26(35-29-25)22-16-30(18-8-7-9-19(15-18)32-2)27(31)21-11-6-5-10-20(21)22/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVRAYKLOCWVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the dihydroisoquinolinone core. Common reagents used in these reactions include ethoxy and methoxy substituted phenylboronic acids, which undergo Suzuki-Miyaura cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Cycloaddition Reactions
The oxadiazole ring in the compound can form via copper(I)-catalyzed 1,3-dipolar cycloaddition of ketonitrones with nitriles. Key findings from experimental studies include:
| Reaction Parameter | Optimized Conditions |
|---|---|
| Catalyst | Cu(NCMe)₄ (10 mol %) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 45 °C |
| Reaction Time | 2–24 hours |
| Reactant Order | Nitrone added to catalyst followed by nitrile |
Substrate variations significantly affect yields. For example, ketonitrones with bulky substituents (e.g., (CH₂)₅ groups) show higher reactivity compared to aldonitrones .
Cross-Coupling Reactions
The synthesis of the compound often involves Suzuki-Miyaura coupling , a palladium-catalyzed reaction to form carbon-carbon bonds between aryl halides and boronic acids. Typical conditions include:
-
Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄)
-
Base : Sodium carbonate or potassium phosphate
-
Solvent : DME or THF
-
Temperature : 80–100 °C
This method is critical for constructing the diaryl ether linkages in the molecule.
Substitution Reactions
The methoxy and ethoxy groups in the compound undergo nucleophilic substitution under specific conditions:
-
Reagents : Sodium hydride (NaH) with alkyl halides
-
Solvent : Dimethylformamide (DMF)
-
Mechanism : Deprotonation of the oxygen atom followed by attack of the nucleophile
These reactions enable functionalization at the oxygen atoms, altering the compound’s physicochemical properties.
Oxidation and Reduction
-
Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts alkenes or alcohols to carbonyl groups.
-
Reduction : Hydrogenation with palladium catalysts (e.g., H₂/Pd/C) reduces nitro groups or ketones to amines/alcohols.
These transformations are useful for generating derivatives with modified redox-sensitive moieties.
Stability and Decomposition
The oxadiazole ring can decompose under harsh conditions, such as prolonged heating with copper catalysts, leading to ring-opening products like benzophenone derivatives .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one exhibit anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action : The compound may interact with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Anti-inflammatory Effects
The compound has shown promise in treating inflammatory diseases. Research indicates that it can modulate the production of pro-inflammatory cytokines, which are crucial in conditions like rheumatoid arthritis and inflammatory bowel disease.
- Case Study : In experimental models of arthritis, compounds with similar structures have been reported to reduce inflammation markers significantly.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory responses.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves several key steps:
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the oxadiazole ring through cyclization reactions. |
| 2 | Introduction of the isoquinolinone moiety via condensation reactions. |
| 3 | Final purification through crystallization or chromatography techniques. |
Industrial Considerations
In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and minimizing costs. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance efficiency.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Calculated using ChemDraw; †Estimated via analogous compounds (e.g., ).
Key Observations:
Oxadiazole vs. This difference may influence target selectivity; triazoles often show antifungal activity (e.g., ), while oxadiazoles are linked to kinase or protease inhibition .
Substituent Positioning: The 4-ethoxy-3-methoxyphenyl group in the target compound is structurally similar to analogs in , which display enhanced bioavailability compared to non-ethoxy-substituted derivatives (e.g., ).
Dihydroisoquinolinone Scaffold: This moiety is rare in the provided evidence but is analogous to phthalazinone in , which is associated with DNA intercalation or topoisomerase inhibition in anticancer research.
Key Findings:
- Antifungal Activity : Triazole derivatives (e.g., ) show potent antifungal activity (e.g., against Candida spp.) via CYP51 inhibition, whereas oxadiazole derivatives lack this specificity.
- Anti-inflammatory Potential: Triazolones with ethoxy/methoxy groups (e.g., ) reduce TNF-α and IL-6 levels in Alzheimer’s models, suggesting the target compound may share this activity due to structural similarities.
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity : With 5 H-bond acceptors (oxadiazole O/N and carbonyl groups), the target compound may exhibit stronger target binding than triazoles but weaker than sulfonyl-containing derivatives (e.g., ).
- Metabolic Stability: Ethoxy and methoxy groups are prone to demethylation/oxidation, but the dihydroisoquinolinone core may slow hepatic clearance compared to simpler triazoles .
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that includes an oxadiazole ring fused with a dihydroisoquinolinone core, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known for its capacity to inhibit various enzymes and receptors, influencing cellular pathways related to proliferation and apoptosis. Specifically, research indicates that compounds containing the oxadiazole scaffold can target:
- Telomerase : Implicated in cancer cell immortality.
- Histone Deacetylases (HDAC) : Involved in gene expression regulation.
- Thymidylate Synthase : Crucial for DNA synthesis.
- Topoisomerase II : Important for DNA replication and transcription .
Anticancer Properties
Research has demonstrated that derivatives of the oxadiazole class exhibit significant anticancer activity. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM . The compound of interest may share similar mechanisms due to its structural features.
Antimicrobial and Antiparasitic Activity
The oxadiazole derivatives have also been explored for their antimicrobial and antiparasitic properties. For example, compounds with similar structural motifs have shown effectiveness against Plasmodium falciparum, the causative agent of malaria . The specific compound's efficacy in these areas remains to be fully elucidated but suggests a broad spectrum of biological activity.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups (EDGs) such as methoxy and ethoxy on the phenyl rings has been associated with enhanced bioactivity. Conversely, substituting these groups with electron-withdrawing groups (EWGs) tends to diminish activity .
In Vitro Studies
A recent study evaluated various derivatives of oxadiazoles against cancer cell lines and found that modifications in the molecular structure significantly impacted their cytotoxic effects. For instance, a derivative exhibited an IC50 value comparable to that of Tamoxifen in MCF-7 cells, indicating its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have revealed strong interactions between the aromatic rings of oxadiazole derivatives and target proteins, suggesting a mechanism by which these compounds exert their effects at the molecular level .
Data Summary Table
Q & A
Q. Table 1: pKa Values of Analogous Oxadiazole Derivatives (Determined via Potentiometric Titration)
| Compound | Solvent | pKa (HNPs) | Reference |
|---|---|---|---|
| Triazol-5-one derivative | Isopropyl alcohol | 8.2 ± 0.3 | |
| Isoquinolinone derivative | DMF | 6.9 ± 0.2 |
Q. Table 2: Synthetic Yields Under Varying Cyclization Conditions
| Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl₃ | 80 | 62 | 93 |
| EDCI/DMAP | 25 | 45 | 88 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
